2,3-Dihydrazinylquinoxaline
Description
2,3-Dihydrazinylquinoxaline is a bifunctionalized quinoxaline derivative characterized by two hydrazinyl (-NH-NH₂) groups at the 2- and 3-positions of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure composed of benzene fused to a pyrazine ring. The dihydrazinyl derivative is notable for its versatility as a precursor in synthesizing diverse heterocyclic systems, including tetrazoloquinoxalines and hydrazones, due to the reactivity of its hydrazine moieties .
Properties
IUPAC Name |
(3-hydrazinylquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMNWRTZHXCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276452 | |
| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-86-4 | |
| Record name | (3-hydrazinylquinoxalin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrazinylquinoxaline can be synthesized through several methods. One common approach involves the hydrazinolysis of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction typically requires refluxing in ethanol to achieve the desired product . Another method involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione using different hydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, hydrazine derivatives, and substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydrazinylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticancer, antimicrobial, and antiviral properties.
Materials Science: Quinoxaline derivatives are used in the development of luminescent materials and polymers for photovoltaic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dihydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, where they bind to the active site of kinases and inhibit their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Data Tables
Research Findings
- This compound exhibits superior versatility in medicinal chemistry.
- 2-Hydrazinyl-3,6-dimethylquinoxaline derivatives show moderate antibacterial activity, though less potent than dihydrazinyl analogues due to fewer reactive sites .
- 2,3-Dichloroquinoxaline is critical in synthesizing this compound but is less stable under basic conditions compared to hydrazine-substituted derivatives .
Biological Activity
2,3-Dihydrazinylquinoxaline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. We will also review relevant case studies and research findings, providing a comprehensive overview of the compound's significance in drug development.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. The presence of hydrazine functional groups enhances its reactivity and potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 178.19 g/mol |
| Melting Point | Not well-documented |
| Solubility in Water | Moderate |
Antimicrobial Activity
Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. A study synthesized various quinoxaline derivatives, including this compound, which showed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.98 to 125 μg/mL for these compounds .
Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer potential. In a study evaluating various derivatives, this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Recent studies have indicated that quinoxaline derivatives may protect against neurotoxicity induced by various agents. For instance, modifications of quinoxaline structures have shown protective effects in zebrafish models against aminoglycoside-induced ototoxicity. These findings suggest that this compound could possess neuroprotective properties that warrant further investigation .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.
- Antioxidant Properties : Quinoxalines may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. Results indicated that the compound effectively inhibited bacterial growth with varying degrees of potency across different strains. This study highlights the potential application of this compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies involving cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The study noted significant reductions in cell viability and alterations in cell cycle distribution, suggesting its potential as an anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
